molecular formula C6H7ClN2 B1353919 2-Chloro-4,5-dimethylpyrimidine CAS No. 34916-68-2

2-Chloro-4,5-dimethylpyrimidine

Cat. No.: B1353919
CAS No.: 34916-68-2
M. Wt: 142.58 g/mol
InChI Key: DBQFXQNGQUPVER-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylpyrimidine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and two methyl groups at the 4th and 5th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethylpyrimidine typically involves the chlorination of 4,5-dimethylpyrimidine. One common method is the reaction of 4,5-dimethylpyrimidine with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

C6H8N2+SOCl2C6H7ClN2+SO2+HCl\text{C}_6\text{H}_8\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_7\text{ClN}_2 + \text{SO}_2 + \text{HCl} C6​H8​N2​+SOCl2​→C6​H7​ClN2​+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or aniline derivatives can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products:

    Nucleophilic Substitution: Products include 2-amino-4,5-dimethylpyrimidine when reacted with ammonia.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Chloro-4,5-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 2-Chloro-4,6-dimethylpyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloropyrimidine

Comparison: 2-Chloro-4,5-dimethylpyrimidine is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to 2-Chloro-4,6-dimethylpyrimidine, it has different steric and electronic properties, leading to variations in its chemical behavior and applications .

Biological Activity

2-Chloro-4,5-dimethylpyrimidine is an organic compound with the molecular formula C6H7ClN2, notable for its role in various biological applications. This compound is primarily recognized for its synthesis of bioactive derivatives and its interactions within biochemical pathways. Understanding its biological activity is crucial for its applications in medicinal chemistry, agrochemicals, and as a chemical intermediate.

  • Molecular Weight : 142.59 g/mol
  • Melting Point : 22-25°C
  • Storage Temperature : Room Temperature

The biological activity of this compound is largely attributed to its ability to act as a precursor in the synthesis of various bioactive compounds, particularly 2-anilinopyrimidines. These derivatives have shown significant biological activities, including antimicrobial and anticancer properties. The compound primarily interacts through aromatic nucleophilic substitution , facilitating the formation of more complex structures that exhibit desired biological effects.

Biochemical Pathways

This compound participates in several biochemical pathways:

  • Synthesis of 2-Anilinopyrimidines : These compounds are known for their fungicidal and pesticidal properties.
  • Enzyme Interaction : It has been shown to interact with various enzymes, influencing cellular processes such as proliferation and apoptosis through kinase inhibition .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance:

  • Compounds derived from this structure have shown effectiveness against gram-positive bacteria and mycobacterial strains .
  • Specific derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Activity

Research indicates that certain derivatives of this compound can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cell lines:

  • Compounds synthesized from this compound demonstrated potent antiproliferative activities against various human cancer cell lines .
  • Mechanistic studies revealed that these compounds could induce G2/M phase arrest in the cell cycle and trigger apoptosis through mitochondrial dysfunction .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of anilinopyrimidine derivatives derived from this compound against multiple bacterial strains. The results indicated a broader spectrum of action compared to standard antibiotics, highlighting the potential for these compounds in treating resistant bacterial infections .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of synthesized derivatives on cancer cell lines. The study found that specific compounds significantly inhibited cell growth and induced apoptosis, suggesting their potential as therapeutic agents in oncology .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound suggests good bioavailability due to its moderate molecular weight and favorable lipophilicity. Key factors influencing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties include:

  • Lipophilicity : This property affects the compound's absorption and interaction with biological targets.
  • Stability : The compound remains stable under normal storage conditions but may degrade over time, impacting its efficacy .

Comparison with Similar Compounds

The table below compares this compound with similar pyrimidine derivatives regarding their structural features and potential biological activities.

Compound NameStructure FeaturesNotable Biological Activity
This compoundCl at C2; two methyl groupsAntimicrobial; Anticancer
2-Chloro-4,6-dimethylpyrimidineCl at C2; methyl at C4 & C6Antifungal; Enzyme inhibition
2,4-Dichloro-5-methylpyrimidineTwo Cl substitutionsBroad-spectrum antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4,5-dimethylpyrimidine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves cyclocondensation or halogenation of pre-functionalized pyrimidine precursors. For example, chlorination of 4,5-dimethylpyrimidin-2-ol using POCl₃ or PCl₃ under reflux conditions (80–100°C) is a common method. Reaction time (6–12 hours) and stoichiometric ratios (1:3 pyrimidine:POCl₃) critically affect yield, with excess chlorinating agents improving conversion but requiring careful quenching to avoid side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Answer:

  • ¹H NMR : Expect signals for methyl groups (δ 2.2–2.4 ppm, singlet) and aromatic protons (δ 8.3–8.5 ppm, singlet for H-6).
  • ¹³C NMR : Peaks for C-Cl (δ ~145 ppm) and methyl carbons (δ ~20 ppm).
  • HRMS : Molecular ion [M+H]⁺ at m/z 157.0397 (C₆H₇ClN₂).
  • IR : C-Cl stretch at ~750 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹. Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. What are the optimal storage conditions and handling precautions for this compound to ensure stability and safety?

Answer: Store in airtight containers at room temperature (20–25°C), protected from light and moisture to prevent hydrolysis. Use gloves (nitrile) and fume hoods to avoid inhalation (R20/21/22 hazard). In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Safety data align with pyrimidine derivatives, requiring compliance with GHS hazard codes .

Advanced Research Questions

Q. How can researchers achieve regioselective functionalization of this compound, and what directing groups or catalysts are effective?

Answer: Regioselective substitution at the C-2 chlorine can be achieved using palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). For example:

  • Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in dioxane/water (3:1) at 90°C. Steric hindrance from 4,5-dimethyl groups directs coupling to C-6.
  • Nucleophilic Aromatic Substitution : LiTMP-mediated lithiation at C-6 allows electrophilic trapping (e.g., aldehydes, alkyl halides). Avoid competing reactions by maintaining low temperatures (−78°C) .

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a precursor in cross-coupling reactions?

Answer: Contradictions (e.g., variable yields or byproducts) often arise from:

  • Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or rigorous solvent drying.
  • Catalyst Poisoning : Pre-treat substrates with chelating agents (e.g., EDTA) to remove trace metals.
  • Steric Effects : Optimize ligand bulk (e.g., XPhos vs. SPhos) to enhance catalyst access. Use kinetic studies (HPLC monitoring) to identify rate-limiting steps .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution reactions?

Answer: The 4,5-dimethyl groups create steric hindrance, reducing reactivity at C-6 but activating C-2 via electron withdrawal (Cl group). Hammett studies (σₚ⁻ = +0.23) confirm moderate electron deficiency. Computational modeling (DFT, B3LYP/6-31G*) shows LUMO localization at C-2, favoring nucleophilic attack. Experimentally, SNAr reactions with amines (e.g., morpholine) proceed efficiently at 60°C in DMF, yielding >85% substitution at C-2 .

Properties

IUPAC Name

2-chloro-4,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQFXQNGQUPVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503314
Record name 2-Chloro-4,5-dimethylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34916-68-2
Record name 2-Chloro-4,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5-dimethylpyrimidine
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Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner analogous to Intermediate 55, substituting 2,4-dichloro-5-methylpyrimidine for 2,4-dichloro-5-fluoropyrimidine. MS (ESI): mass calculated for C6H7ClN2, 142.03, m/z found 143.1 [M+1]+. 1H NMR (500 MHz, CDCl3): 8.32-8.25 (m, 1H), 2.52-2.46 (m, 3H), 2.28-2.22 (m, 3H).
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Synthesis routes and methods II

Procedure details

To 2-chloro-5-methylpyrimidine (EXAMPLE 144, STEP 1) (0.50 g, 0.00389 mol) in diethyl ether (12 mL) at −30° C. and under nitrogen was added dropwise 1.4M methyllithium (2.90 mL, 0.00405 mol) and the reaction allowed to stir at −30° C. for 30 min and at 0° C. for 30 min. The reaction was quenched with a solution of acetic acid (0.242 mL), water (0.039 mL, and THF (0.8 mL) and then a solution of DDQ (0.92 g, 0.00405 mol) in THF was added. The reaction was stirred 5 min at rt, recooled to 0° C. and 3N sodium hydroxide added. The reaction was allowed to stir at 0° C. for 30 min after which a thick oily precipitate formed. The organic supernatant was decanted and the residue washed with diethyl ether (2×20 mL). The organic layers were dried over sodium sulfate, filtered through a pad of silica and the silica pad washed with diethyl ether. The filtrate was concentrated in vacuo to give the title compound as an oil. M.S. (M+1): 143.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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